molecular formula C12H16ClNO2 B2727899 Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate CAS No. 693803-49-5

Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate

Cat. No. B2727899
CAS RN: 693803-49-5
M. Wt: 241.72
InChI Key: FWPDSDFBJXPMEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For instance, “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of similar compounds can be established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . For example, “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” crystallizes in the orthorhombic crystal system with Pbca as space group .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with other molecules. For instance, the reaction of “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” with Jack bean urease revealed significant inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, “4-TERT-BUTYL-N-(4-CHLOROPHENYL)BENZAMIDE” has a molecular weight of 287.792 .

Scientific Research Applications

Organic Synthesis and Catalysis

Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate is utilized in organic synthesis, demonstrating its versatility in chemical reactions. For instance, it has been employed in the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, showcasing its application in the preparation of complex organic compounds with high precision and enantioselectivity. This process underlines the compound's significance in synthesizing chiral molecules, which are crucial in the pharmaceutical industry (M. Storgaard, J. Ellman, 2009).

Environmental Science

In environmental science, This compound is referenced in the study of antifouling agents and their degradation products in marine sediments. It highlights the environmental impact and persistence of chemical compounds used in marine applications. The detection and analysis of these compounds are crucial for monitoring and mitigating the adverse effects on marine ecosystems (G. Gatidou et al., 2004).

Material Science

This compound plays a role in the development of materials, such as in the synthesis of polymer solar cells. It is part of research efforts to create more efficient and environmentally friendly solar energy solutions. The compound's involvement in the fabrication and optimization of organic photovoltaic materials underscores its importance in the transition towards renewable energy sources (Pei Cheng, Yongfang Li, X. Zhan, 2014).

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological molecules. For example, the molecular docking of “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” exhibited hydrogen bonding and C-H-π interaction .

Safety and Hazards

The safety and hazards of similar compounds can be determined based on their chemical properties. For example, “4-tert-Butyl-4-chlorobutyrophenone” has hazard statements H302 - H317 - H318 - H411 .

properties

IUPAC Name

tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDSDFBJXPMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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